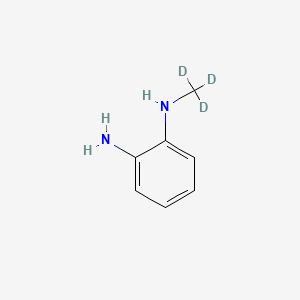

N-Methyl-d3-o-phenylenediamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Methyl-d3-o-phenylenediamine is a deuterated derivative of o-phenylenediamine, where three hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is used primarily in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-d3-o-phenylenediamine typically involves the methylation of o-phenylenediamine using deuterated methylating agents. One common method is the reaction of o-phenylenediamine with deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete methylation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and stringent reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

化学反应分析

Types of Reactions

N-Methyl-d3-o-phenylenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

科学研究应用

N-Methyl-d3-o-phenylenediamine is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to trace the incorporation of the compound into biological systems.

Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of drugs.

Industry: Applied in the development of new materials and catalysts.

作用机制

The mechanism of action of N-Methyl-d3-o-phenylenediamine involves its interaction with various molecular targets. In biological systems, it can be incorporated into metabolic pathways, allowing researchers to study the effects of isotopic substitution on enzyme activity and metabolic processes. The deuterium atoms provide a unique signature that can be detected using techniques such as mass spectrometry, enabling detailed analysis of the compound’s behavior.

相似化合物的比较

Similar Compounds

o-Phenylenediamine: The non-deuterated parent compound.

m-Phenylenediamine: An isomer with amino groups in the meta position.

p-Phenylenediamine: An isomer with amino groups in the para position.

Uniqueness

N-Methyl-d3-o-phenylenediamine is unique due to its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis, making it a valuable tool in studies that require detailed understanding of reaction mechanisms and metabolic pathways.

生物活性

N-Methyl-d3-o-phenylenediamine (NMDOPD) is a deuterated derivative of o-phenylenediamine (OPD), a compound recognized for its various biological activities, particularly in the fields of medicinal chemistry and toxicology. This article aims to provide a comprehensive overview of the biological activity of NMDOPD, including its synthesis, mechanisms of action, and relevant case studies.

1. Synthesis and Characterization

NMDOPD can be synthesized through the methylation of o-phenylenediamine using deuterated methyl iodide. The characterization of NMDOPD typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

2. Biological Activity Overview

NMDOPD exhibits several biological properties, including:

- Antioxidant Activity : NMDOPD has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress.

- Anticancer Properties : Similar to its parent compound OPD, NMDOPD has demonstrated cytotoxic effects against various cancer cell lines. Studies indicate that it induces apoptosis and inhibits cell proliferation by disrupting cell cycle progression.

- Genotoxicity : Research indicates that NMDOPD may possess genotoxic potential, raising concerns about its safety profile in therapeutic applications.

The mechanisms underlying the biological activities of NMDOPD are multifaceted:

- Induction of Apoptosis : NMDOPD triggers apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2. This modulation leads to increased DNA fragmentation and cell death.

- Cell Cycle Arrest : The compound has been reported to cause G2/M phase arrest in cancer cells, which is critical for preventing tumor growth.

- Reactive Oxygen Species (ROS) Generation : NMDOPD's ability to generate ROS contributes to its cytotoxic effects, as elevated ROS levels can lead to cellular damage and apoptosis.

4.1 Cytotoxicity Against Cancer Cell Lines

A study assessed the cytotoxic effects of NMDOPD on various human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The findings revealed:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| HCT-116 | 30 | Cell cycle arrest |

| HepG2 | 20 | ROS generation |

These results indicate that NMDOPD is particularly effective against liver cancer cells, suggesting a potential therapeutic application in hepatocellular carcinoma treatment.

4.2 Genotoxicity Assessment

A genotoxicity study evaluated the effects of NMDOPD on DNA integrity using the comet assay. The results showed significant DNA damage in treated cells compared to controls, highlighting the compound's potential genotoxic effects.

5. Safety Profile and Toxicological Considerations

While NMDOPD exhibits promising biological activities, its safety profile must be carefully considered:

- Acute Toxicity : Studies have reported adverse effects at high doses, with a minimal lethal dose identified in animal models.

- Long-term Exposure Risks : Chronic exposure studies are necessary to fully understand the implications of prolonged use, particularly regarding carcinogenic potential.

属性

IUPAC Name |

2-N-(trideuteriomethyl)benzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,8H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKCLSMBVQLWIN-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC1=CC=CC=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。